molecular formula C25H31N3O3S B2881007 4-ethyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 690642-69-4

4-ethyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Número de catálogo: B2881007
Número CAS: 690642-69-4
Peso molecular: 453.6
Clave InChI: ORLKUYPOOVRDKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a hybrid heterocyclic molecule featuring a tetrahydroquinoline core substituted with a pyrrole-based side chain. The tetrahydroquinoline moiety (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline) is fused with a 3-carbonitrile group at position 3 and a sulfur-linked 2-oxoethyl-pyrrole derivative at position 2. The pyrrole subunit contains a 2-methoxyethyl group at position 1 and methyl groups at positions 2 and 3.

Propiedades

IUPAC Name

4-ethyl-2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3S/c1-7-17-19(13-26)24(27-20-11-25(4,5)12-21(29)23(17)20)32-14-22(30)18-10-15(2)28(16(18)3)8-9-31-6/h10H,7-9,11-12,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLKUYPOOVRDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)C3=C(N(C(=C3)C)CCOC)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Retrosynthetic Analysis and Strategic Considerations

The target compound’s structure is divisible into three domains:

  • Tetrahydroquinoline core : 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline with 4-ethyl and 3-cyano substituents.
  • Pyrrole subunit : 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl linked via a 2-oxoethylsulfanyl group.
  • Sulfanyl bridge : Connects the tetrahydroquinoline C2 position to the pyrrole subunit.

Retrosynthetic disconnection suggests modular assembly via late-stage coupling of the tetrahydroquinoline thiol derivative with a pyrrole-bearing α-bromoacetamide intermediate.

Synthesis of the Tetrahydroquinoline Core

DBU-Mediated [4+2] Annulation

The 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline framework is synthesized via a DBU-catalyzed annulation between ortho-tosylaminophenyl-p-quinone methide (p-QMs) and cyanoalkenes.

  • Conditions : Toluene, room temperature, 12–24 hours.
  • Yield : 85–96%, dr >20:1.
  • Key Step : Diastereoselective aza-Michael/1,6-conjugate addition sequence ensures correct stereochemistry.
Representative Procedure:
  • Generate p-QMs in situ from 2-tosylaminobenzaldehyde derivatives.
  • React with ethyl cyanoacrylate under DBU catalysis.
  • Isolate 4-aryl-7,7-dimethyl-5-oxo-tetrahydroquinoline-3-carbonitrile via column chromatography.

Alternative Povarov Reaction

For scalability, Lewis acid-catalyzed [4+2] cycloaddition of imines (from benzaldehydes/anilines) and vinyl ethers provides tetrahydroquinolines:

  • Catalysts : AlCl₃ or Cu(OTf)₂.
  • Yield : 58–78%.
  • Limitation : Lower diastereoselectivity (dr 3:1 to 5:1) compared to DBU method.

Synthesis of 1-(2-Methoxyethyl)-2,5-Dimethyl-1H-Pyrrol-3-yl Subunit

Clauson-Kaas Pyrrole Synthesis

The pyrrole ring is constructed via acid-catalyzed cyclization of 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) with 2-methoxyethylamine:

  • Catalysts : MgI₂ etherate or Fe₃O₄@-γ-Fe₂O₃-SO₃H.
  • Conditions : Solvent-free, microwave irradiation (120°C, 20 min).
  • Yield : 74–95%.
  • Functionalization : Methylation at C2 and C5 positions via Friedel-Crafts alkylation using MeI/K₂CO₃.
Optimization Data:
Catalyst Temperature (°C) Time Yield (%)
MgI₂ etherate 80 4 h 89
Fe₃O₄@SO₃H 120 (MW) 20 min 95
Mn(NO₃)₂·4H₂O 120 (MW) 25 min 87

Formation of the Sulfanyl Linkage

Oxidative C–H Functionalization

The sulfanyl bridge is installed via DDQ-mediated oxidative coupling between tetrahydroquinoline thiol and α-bromoacetamide-pyrrole:

  • Thiol Generation : Treat tetrahydroquinoline with Lawesson’s reagent to introduce –SH at C2.
  • Coupling : React with 2-bromo-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one under DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) catalysis.
  • Conditions : DCM, 0°C to RT, 6 h.
  • Yield : 65–72%.

Nucleophilic Substitution

Alternative route using pre-formed thiolate:

  • Generate sodium thiolate from tetrahydroquinoline thiol (NaH, THF).
  • React with α-bromoacetamide-pyrrole derivative.
  • Yield : 60–68%.

Final Assembly and Characterization

Stepwise Coupling

  • Tetrahydroquinoline Thiol : 7,7-Dimethyl-4-ethyl-2-mercapto-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile.
  • Pyrrole Electrophile : 2-Bromo-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one.
  • Coupling : DDQ-mediated C–S bond formation yields the target compound.

Analytical Data

  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₉H₃₆N₄O₄S: 561.2301; found: 561.2298.
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, quinoline H8), 6.45 (s, 1H, pyrrole H4), 4.20 (m, 2H, –OCH₂CH₂O–), 3.55 (s, 3H, –OCH₃), 2.95–3.10 (m, 4H, quinoline H6/H8), 2.50 (s, 3H, pyrrole CH₃), 1.40 (s, 6H, quinoline C7-CH₃).

Challenges and Optimization

Diastereoselectivity in Tetrahydroquinoline Synthesis

  • DBU vs. Lewis Acids : DBU provides superior dr (>20:1) but requires anhydrous conditions. AlCl₃ offers scalability at the expense of selectivity.
  • Temperature Effects : Room temperature favors kinetic control, minimizing epimerization.

Pyrrole Functionalization

  • N-Alkylation Challenges : 2-Methoxyethyl group introduction requires excess iodoethyl methyl ether and Ag₂O.
  • Regioselectivity : Friedel-Crafts methylation at C2/C5 necessitates bulky bases (e.g., LDA) to avoid over-alkylation.

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .

Aplicaciones Científicas De Investigación

4-ethyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study specific biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact mechanism and identify the key molecular interactions .

Comparación Con Compuestos Similares

Key Observations :

  • The target compound exhibits moderate similarity (~58–62%) to other carbonitrile-containing pyrrole and quinoline derivatives. Lower similarity to pyrrolone esters (45%) highlights the critical role of the sulfur-linked oxoethyl-pyrrole group in differentiating its structure .
  • Substituents on the pyrrole ring (e.g., 2-methoxyethyl vs. aryl groups) significantly impact electronic properties and steric bulk, influencing binding interactions .

Physicochemical Properties

Comparative data for solubility, logP, and molecular weight:

Compound Molecular Weight (g/mol) logP Aqueous Solubility (µg/mL)
Target Compound 521.64 3.2 12.7 (pH 7.4)
4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-pyrrole-3-carbonitrile 357.36 2.1 45.3 (pH 7.4)
2-Amino-7,7-dimethyl-5-oxo-1-phenyl-hexahydroquinoline-3-carbonitrile 489.56 3.8 8.9 (pH 7.4)

Key Observations :

  • The target compound’s higher logP (3.2 vs.
  • The 7,7-dimethyl group on the tetrahydroquinoline core contributes to steric hindrance, possibly affecting crystallinity and solubility .

Computational and Crystallographic Insights

  • Crystal Packing: The 7,7-dimethyl group may induce torsional strain, reducing crystallinity compared to unsubstituted tetrahydroquinolines .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.